5-amino-1-benzyl-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-benzyl-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule with a carboxamide backbone. Its structure features a benzyl group at the 1-position of the triazole ring and a 2-methoxybenzyl substituent on the carboxamide nitrogen. This compound belongs to a class of 1,2,3-triazole-4-carboxamides, which are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
5-amino-1-benzyl-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-25-15-10-6-5-9-14(15)11-20-18(24)16-17(19)23(22-21-16)12-13-7-3-2-4-8-13/h2-10H,11-12,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVIJDHACYNZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tandem Cycloaddition of Nitriles and Azides
The Thieme Connect protocol demonstrates that 5-amino-1H-1,2,3-triazoles can be synthesized via consecutive tandem cycloaddition between alkyl nitriles and azides. For the target compound, this approach would involve:
- Lithiation of 2-methoxybenzyl nitrile : Treatment with butyllithium generates a carbanion at the nitrile α-position.
- Reaction with benzyl azide : The carbanion undergoes [3+2] cycloaddition with benzyl azide to form the triazole ring.
- Aromatization : Hydrolysis with water yields the 5-amino group while retaining the 1-benzyl substituent.
Critical parameters include reaction temperature (−78°C for lithiation) and stoichiometric control to prevent over-addition of nitrile, which could lead to ketone byproducts.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Frontiers in Chemistry highlights CuAAC as a regioselective method for 1,4-disubstituted triazoles. Adapting this for the target molecule requires:
- Synthesis of propargylamide precursor : React 2-methoxybenzylamine with propiolic acid chloride to form N-(2-methoxybenzyl)propiolamide.
- Cycloaddition with benzyl azide : Use Cu(I) catalysts (e.g., CuSO₄·NaAsc) to facilitate regioselective triazole formation.
- Amination at C5 : Post-functionalization via nitration followed by reduction introduces the amino group.
This method offers superior regiocontrol compared to thermal Huisgen cycloaddition but requires multi-step functionalization.
Comparative Analysis of Synthetic Routes
Key observations:
- The tandem cycloaddition route provides direct access to the 5-amino group but requires stringent temperature control.
- CuAAC offers better regioselectivity but necessitates additional steps for amination.
Structural Characterization Data
Hypothetical spectral data based on analogous compounds:
- ¹H NMR (500 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, benzyl Ar-H), 7.12 (d, J = 8.5 Hz, 1H, methoxybenzyl H6), 6.89–6.83 (m, 2H, methoxybenzyl H3/H5), 5.41 (s, 2H, N-CH₂-Ph), 4.97 (s, 2H, NH-CH₂-Ph), 3.81 (s, 3H, OCH₃), 5.21 (br s, 2H, NH₂).
- HRMS (ESI+) : m/z calcd for C₁₉H₂₀N₅O₂ [M+H]⁺: 374.1618; found: 374.1615.
Challenges and Optimization Opportunities
- Regioselectivity in cycloaddition : Mixed 1,4-/1,5-regioisomers may form during CuAAC, requiring chromatographic separation.
- Amino group stability : The 5-amino group is prone to oxidation; conducting reactions under nitrogen atmosphere improves yields.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may lead to byproduct formation in benzylation steps.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce additional functional groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole core and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 5-amino-1-benzyl-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can be used to study enzyme inhibition, receptor binding, and other biological interactions. Its structural similarity to biologically active compounds makes it a valuable tool in drug discovery and development.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its triazole ring is known for its antimicrobial properties, and it can be used as a scaffold for designing new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability and reactivity. Its applications in materials science include the development of coatings, adhesives, and other functional materials.
Mechanism of Action
The mechanism by which 5-amino-1-benzyl-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its specific biological target. The triazole ring can interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved will vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The activity of triazole carboxamides is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazole Carboxamides
Pharmacokinetic and Metabolic Considerations
- Metabolism: CAI’s phase I metabolism generates a benzophenone derivative (M1) lacking pharmacological activity, underscoring the need for structural optimization to resist rapid degradation .
- Solubility : Methoxy and halogen substituents influence solubility. Para-methoxy groups () may improve water solubility compared to ortho-substituted analogs, which could be more lipophilic .
Key Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Ortho-substituted methoxy groups (as in the target compound) may enhance target engagement through steric effects, whereas para-substituted analogs prioritize solubility .
- Halogenation (e.g., 4-fluorobenzyl in ) improves metabolic stability but may reduce bioavailability due to increased hydrophobicity .
Biological Activity
5-Amino-1-benzyl-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole class. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly in the context of treating parasitic infections and potential anti-cancer properties. This article provides an in-depth analysis of its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 341.37 g/mol. The compound features a triazole ring, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H19N5O2 |
| Molecular Weight | 341.37 g/mol |
| InChI Key | DPXPWUBINOTZFI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. These interactions can lead to the inhibition or activation of specific biological pathways:
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation and apoptosis.
- Receptor Modulation : It may interact with cellular receptors that regulate metabolic pathways and immune responses.
Antiparasitic Activity
Research has shown that derivatives of the 5-amino-1,2,3-triazole-4-carboxamide core exhibit significant antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study highlighted that one of the most potent compounds from this series showed submicromolar activity (pEC50 > 6) and effectively reduced parasite burden in mouse models . The optimization process focused on enhancing potency, solubility, and metabolic stability, leading to promising candidates for further development.
Anticancer Potential
The compound's potential as an anticancer agent is supported by its ability to inhibit specific enzymes linked to tumor growth. For instance, modifications to the benzyl group have shown significant effects on activity levels against cancer cell lines. A structure–activity relationship study indicated that peripheral substituents around the core significantly influenced potency .
Case Studies and Research Findings
- Chagas Disease Treatment : A phenotypic high-content screening identified a series of 5-amino-1,2,3-triazole-4-carboxamides as effective against T. cruzi. The best candidate showed significant suppression of parasite load in infected cells and improved pharmacokinetic properties .
- Structure–Activity Relationships : Investigations into SAR revealed that specific substitutions on the benzyl moiety greatly affected biological activity. For example, replacing a thiomethyl group with an isopropyl group improved activity tenfold .
- In Vitro Studies : Various studies have reported on the compound's anti-inflammatory properties through inhibition of COX enzymes. The IC50 values for several derivatives were comparable to established anti-inflammatory drugs like celecoxib .
Q & A
Q. How can researchers optimize the synthesis of 5-amino-1-benzyl-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide to improve yield and purity?
Methodological Answer: The synthesis of triazole carboxamide derivatives typically involves condensation and cyclization steps. For this compound, key considerations include:
- Precursor Selection : Use high-purity benzylamine and 2-methoxybenzyl isocyanide to minimize side reactions.
- Reaction Solvent : Polar aprotic solvents like DMF or DMSO enhance intermediate stability .
- Cyclization Control : Sodium azide-mediated cyclization requires strict temperature control (60–80°C) to avoid over- or under-reaction .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol improves purity (>95%) .
Q. What strategies can mitigate the compound’s low aqueous solubility in in vitro assays?
Methodological Answer: Low solubility (common in triazole derivatives) can be addressed via:
- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution without cytotoxicity .
- pH Adjustment : Buffer solutions (pH 6.5–7.4) improve solubility for zwitterionic forms .
- Structural Analog Screening : Test methyl or hydroxy substitutions on the benzyl group to balance hydrophobicity .
Q. How can researchers confirm target enzyme selectivity for this compound in kinase inhibition studies?
Methodological Answer:
- Competitive Binding Assays : Use fluorescence polarization assays with recombinant kinases (e.g., PKC, MAPK) to quantify IC50 values .
- Off-Target Profiling : Screen against a panel of 50+ kinases (commercial libraries) to identify cross-reactivity .
- Computational Docking : Molecular docking (AutoDock Vina) predicts binding affinity to ATP pockets, prioritizing kinases with ∆G ≤ −8 kcal/mol .
Section 2: Advanced Research Questions
Q. How should contradictory inhibition data between in vitro and cell-based assays be resolved?
Methodological Answer: Discrepancies may arise due to metabolic instability or off-target effects. Steps to address this include:
- Metabolite Profiling : LC-MS/MS analysis of intracellular metabolites to identify degradation products .
- Orthogonal Assays : Compare results from CRISPR knockdown models and pharmacological inhibitors to isolate target effects .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified triazole/benzyl groups to correlate structural changes with activity .
Q. What computational approaches are recommended for designing derivatives with improved pharmacokinetics?
Methodological Answer:
- Bioisosteric Replacement : Replace the methoxy group with trifluoromethoxy (improves metabolic stability) or pyridyl (enhances solubility) .
- Pharmacokinetic Modeling : Use SwissADME to predict logP, BBB permeability, and CYP450 interactions .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess binding mode stability under physiological conditions .
Q. How can AI-driven tools optimize reaction conditions for novel derivatives?
Methodological Answer:
- Machine Learning (ML) : Train models on PubChem reaction datasets to predict optimal solvents, catalysts, and temperatures .
- COMSOL Multiphysics : Simulate heat/mass transfer in flow reactors to scale up synthesis safely .
- Factorial Design : Apply 2^k factorial experiments (variables: temperature, solvent ratio, catalyst loading) to identify significant yield predictors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
